Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate

Vue d'ensemble

Description

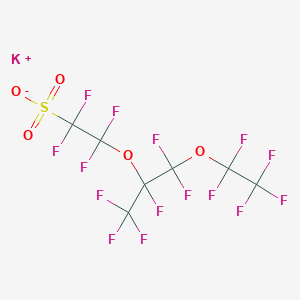

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is a fluorinated organic compound with the molecular formula C₇F₁₅KO₅S. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its surfactant properties and ability to reduce surface tension.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate typically involves the reaction of perfluorinated alkyl ethers with sulfonating agents. One common method includes the reaction of perfluoro(4-methyl-3,6-dioxaoctane) with sulfur trioxide (SO₃) in the presence of a suitable solvent. The resulting sulfonic acid is then neutralized with potassium hydroxide (KOH) to form the potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with high purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds.

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles such as amines or alcohols. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the substitution process.

Hydrolysis: Under acidic or basic conditions, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Applications De Recherche Scientifique

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: The compound is employed in biological assays and experiments where its surfactant properties help in the stabilization of proteins and other biomolecules.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable micelles and encapsulate hydrophobic drugs.

Industry: It is widely used in the production of fluorinated coatings, lubricants, and fire-fighting foams due to its thermal stability and resistance to chemical degradation.

Mécanisme D'action

The mechanism of action of potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The molecular targets include hydrophobic surfaces and interfaces, where the compound forms a monolayer, reducing interfacial tension and preventing coalescence.

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium perfluorooctanesulfonate (PFOS): Similar in structure but with a longer perfluorinated chain.

Potassium perfluorobutanesulfonate (PFBS): Has a shorter perfluorinated chain compared to potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate.

Potassium perfluorohexanesulfonate (PFHxS): Another similar compound with a different chain length.

Uniqueness

This compound is unique due to its specific chain length and the presence of ether linkages, which impart distinct chemical and physical properties. These properties include enhanced thermal stability and resistance to hydrolysis compared to other perfluorinated sulfonates.

Activité Biologique

Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate (commonly referred to as a type of per- and polyfluoroalkyl substance, or PFAS) has garnered attention due to its widespread use and potential biological effects. PFAS compounds are known for their persistence in the environment and bioaccumulative properties, raising concerns about their impact on human health and ecosystems. This article explores the biological activity of this specific compound, examining its toxicological effects, mechanisms of action, and implications for health.

This compound is characterized by a perfluorinated carbon chain with a sulfonate functional group. The unique structure contributes to its chemical stability and resistance to degradation, which are hallmarks of PFAS.

General Toxicity

Research indicates that many PFAS exhibit varying degrees of toxicity across different biological systems. A study evaluating 56 PFAS, including various subclasses, utilized human-induced pluripotent stem cell (iPSC)-derived cardiomyocytes to assess cardiotoxicity. Results showed that 46 PFAS demonstrated concentration-response effects on cardiomyocyte phenotypes such as beat frequency and cytotoxicity .

PFAS compounds are believed to exert their biological effects through several mechanisms:

- Protein Binding : Many PFAS have high binding affinities for serum proteins, which can influence their distribution and bioavailability in organisms. For example, this compound may exhibit similar binding characteristics as other PFAS with reported fractions unbound ranging from 0.004 to 1 .

- Cellular Uptake : Studies indicate that PFAS can enter cells via various transport mechanisms, potentially leading to cellular stress and toxicity. The interaction with cellular membranes is crucial for understanding the compound's bioactivity.

- Hormonal Disruption : Some studies suggest that certain PFAS can disrupt endocrine functions by interfering with hormone signaling pathways. This raises concerns about reproductive and developmental health impacts.

Cardiovascular Effects

A population-based study assessed the cardiotoxicity of multiple PFAS using iPSC-derived cardiomyocytes. The findings revealed significant inter-individual variability in response to exposure, emphasizing the need for personalized risk assessments .

Developmental Toxicity in Aquatic Models

In a study using zebrafish embryos exposed to a range of PFAS over five days, researchers observed significant developmental delays and neurodevelopmental issues linked to chemical volatility . This model serves as a critical tool for assessing the potential impacts of this compound.

Data Summary

Propriétés

IUPAC Name |

potassium;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15O5S.K/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25;/h(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIICCSXABGIGJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896643 | |

| Record name | Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70755-50-9 | |

| Record name | Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.